molecular formula C17H20ClNO B12454053 N-(4-chlorophenyl)adamantane-1-carboxamide

N-(4-chlorophenyl)adamantane-1-carboxamide

Cat. No.: B12454053
M. Wt: 289.8 g/mol
InChI Key: XOFZUDKYCSEZHT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. The addition of a 4-chlorophenyl group and a carboxamide functional group to the adamantane core enhances its chemical properties, making it a compound of interest in various scientific fields.

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

N-(4-chlorophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H20ClNO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)

InChI Key

XOFZUDKYCSEZHT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 4-chloroaniline in the presence of a coupling agent. One common method uses phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as catalysts. The reaction is carried out by heating the mixture at 80°C for 8 hours, resulting in yields ranging from 54% to 87% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of adamantane-1-carboxylic acid derivatives.

    Reduction: Formation of N-(4-chlorophenyl)adamantane-1-amine.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

N-(4-chlorophenyl)adamantane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or modulate neurotransmitter systems in the brain, providing therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenethyl)-1-adamantanecarboxamide
  • N-phenyladamantane-1-carboxamide
  • N-(4-bromophenyl)adamantane-1-carboxamide

Uniqueness

N-(4-chlorophenyl)adamantane-1-carboxamide stands out due to the presence of the 4-chlorophenyl group, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

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